4-Phenylazophenol

Übersicht

Beschreibung

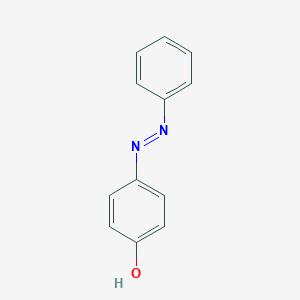

4-Phenylazophenol is an organic compound with the molecular formula C12H10N2O. It is a derivative of azobenzene, characterized by the presence of a hydroxyl group (-OH) attached to one of the benzene rings. This compound is known for its vibrant yellow color and is commonly used as a dye. Its unique structure allows it to undergo photoisomerization, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenylazophenol can be synthesized through several methods:

Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.

Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.

Wallach Reaction: This transformation involves converting azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods: Industrial production of this compound typically involves large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

4-Phenylazophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound typically yields aniline derivatives.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated or nitrated azobenzene derivatives.

Wissenschaftliche Forschungsanwendungen

Photopharmacological Applications

Overview : 4-PAP is utilized in photopharmacology due to its ability to undergo isomerization when exposed to light. This property allows for the modulation of its biological activity.

Case Study : A study demonstrated that the trans-isomer of 4-PAP serves as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Upon irradiation, the trans-isomer exhibited significantly enhanced inhibitory activity compared to its cis counterpart, indicating potential therapeutic applications in treating inflammatory diseases.

Environmental Degradation

Overview : The degradation pathways of 4-PAP have been extensively studied, particularly regarding its environmental impact and the efficiency of its removal from wastewater.

Case Study : Research investigated the degradation of 4-PAP using zero-valent iron (ZVI) nanoparticles under varying pH conditions. Results indicated that nanoparticulated ZVI (nZVI) was more effective in degrading 4-PAP than conventional micrometric ZVI (pZVI), especially when combined with hydrogen peroxide (H2O2). The degradation pathways included both reductive pathways (leading to amine formation) and oxidative pathways (resulting in hydroxylated derivatives) depending on the presence of H2O2 .

Material Science Applications

Overview : In material science, 4-PAP has been explored for its polymerization capabilities and as a component in biodegradable polymers.

Case Study : Research on peroxidase-catalyzed polymerization of 4-PAP demonstrated its potential use in creating environmentally friendly materials. The compound was successfully polymerized in both aqueous and micellar solutions, showing promise for applications in biodegradable plastics .

Toxicological Considerations

While 4-PAP has notable applications, it is essential to consider its toxicological profile. Studies have shown that exposure can lead to respiratory issues and skin sensitization, with an LD50 value of 75 mg/kg for intraperitoneal administration in mice. Its potential carcinogenicity necessitates careful handling in industrial contexts .

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |

| Photopharmacology | Light-induced modulation; effective as LTA4H inhibitor |

| Toxicity | LD50 = 75 mg/kg; linked to respiratory issues and potential carcinogenicity |

| Degradation Pathways | Reductive (amines) and oxidative (hydroxylated derivatives) pathways |

| Material Science | Effective in polymerization for biodegradable materials |

Wirkmechanismus

The mechanism of action of 4-Phenylazophenol primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound switches between its trans and cis isomers. This change in structure affects its electronic properties and interactions with other molecules. In biological systems, this property is exploited to control cell signaling pathways and restore vision .

Vergleich Mit ähnlichen Verbindungen

4-Phenylazophenol is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other azobenzene derivatives. Similar compounds include:

Azobenzene: Lacks the hydroxyl group, making it less soluble in water.

4-Methoxyazobenzene: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.

Biologische Aktivität

4-Phenylazophenol (4-PAP) is a compound of significant interest due to its diverse biological activities and applications in photopharmacology, environmental chemistry, and toxicology. This article provides a comprehensive overview of the biological activity of 4-PAP, including its mechanisms of action, degradation pathways, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is an azo compound characterized by the presence of an azo group (-N=N-) linking two phenolic rings. Its chemical structure can be represented as follows:

The compound exhibits both hydrophilic and hydrophobic properties, making it suitable for various applications in biological systems.

1. Antioxidant Activity

Research indicates that 4-PAP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. The compound has been shown to scavenge free radicals effectively, thereby mitigating cellular damage.

2. Photopharmacological Applications

4-PAP is utilized in photopharmacology, where its biological activity can be modulated through light exposure. Studies demonstrate that the compound can switch between different isomeric forms (cis and trans), leading to variations in its biological effects. For instance, the trans-isomer has been identified as a more potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes .

3. Toxicological Effects

Despite its potential therapeutic applications, 4-PAP poses certain risks. Toxicological studies have indicated that exposure to the compound can lead to respiratory issues and skin sensitization. The LD50 value for intraperitoneal administration in mice is reported at 75 mg/kg, highlighting its acute toxicity . Furthermore, the compound has been associated with mutagenic effects and potential carcinogenicity, necessitating careful handling in industrial applications .

Degradation Pathways

The environmental fate of 4-PAP has been investigated through various degradation studies. The compound undergoes transformation primarily via reductive and oxidative pathways when treated with zero-valent iron (ZVI) nanoparticles. Notably:

- Reductive Pathway : In the absence of hydrogen peroxide (H2O2), 4-PAP is reduced to amines through ZVI-mediated reactions.

- Oxidative Pathway : The introduction of H2O2 enhances oxidative degradation via hydroxyl radicals, resulting in mono- and di-hydroxylated derivatives as major products .

Case Study 1: Photopharmacological Modulation

A study explored the use of 4-PAP as a photoswitchable inhibitor for LTA4H. The research demonstrated that upon irradiation, the trans-isomer exhibited significantly enhanced inhibitory activity compared to its cis counterpart. This finding underscores the potential of 4-PAP in developing targeted therapies for inflammatory diseases .

Case Study 2: Environmental Degradation

In another investigation, the degradation efficiency of 4-PAP was assessed using different ZVI sources under varying pH conditions. Results indicated that nanoparticulated ZVI (nZVI) outperformed conventional micrometric ZVI (pZVI) in degrading 4-PAP, particularly when combined with H2O2 at moderate pH levels .

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |

| Photopharmacology | Light-induced modulation; effective as LTA4H inhibitor |

| Toxicity | LD50 = 75 mg/kg; linked to respiratory issues and potential carcinogenicity |

| Degradation Pathways | Reductive (amines) and oxidative (hydroxylated derivatives) pathways |

Eigenschaften

IUPAC Name |

4-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYOBVMPDRKTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022160, DTXSID70942923 | |

| Record name | 4-Hydroxyazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |

| Record name | 4-Hydroxyazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220-230 °C @ 20 MM HG SLIGHT DECOMP | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |

| Record name | SID49674231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |

| Record name | 4-Hydroxyazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |

CAS No. |

1689-82-3, 20714-70-9 | |

| Record name | 4-Hydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Phenylazophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020714709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4306NSH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-157 °C | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxyazobenzene?

A1: The molecular formula of 4-hydroxyazobenzene is C12H10N2O, and its molecular weight is 198.22 g/mol.

Q2: What spectroscopic data are available for characterizing 4-hydroxyazobenzene?

A2: Researchers utilize various spectroscopic techniques to characterize 4-hydroxyazobenzene, including:

- UV-Vis Spectroscopy: This technique helps identify the characteristic absorption bands associated with the azo and hydroxyl groups in the molecule. The presence of these bands and their shifts provide insights into the electronic structure, isomerization states, and interactions with other molecules. [, , , , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the vibrational modes of the molecule, confirming the presence of specific functional groups like O-H and N=N. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, respectively. These techniques are valuable for confirming the structure and studying the dynamics of 4-hydroxyazobenzene. [, , , ]

- Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations, particularly useful for distinguishing between azo and hydrazone tautomers of 4-hydroxyazobenzene. []

Q3: How does 4-hydroxyazobenzene interact with β-cyclodextrin?

A3: 4-Hydroxyazobenzene forms inclusion complexes with β-cyclodextrin. [, ] The specific interactions within these complexes are driven by a combination of factors, including hydrogen bonding, hydrophobic effects, and van der Waals forces.

Q4: Can 4-hydroxyazobenzene be used as a building block for larger structures?

A4: Yes, researchers have incorporated 4-hydroxyazobenzene into larger molecular architectures:

- Cyclotriphosphazenes: Reactions of hexachlorocyclotriphosphazene with 4-hydroxyazobenzene and its derivatives yield substituted cyclotriphosphazenes. []

- Silica and Silicon Surface Functionalization: Cyclophosphazenes partially substituted with 4-hydroxyazobenzene can functionalize silica surfaces and silicon wafers, offering a way to modify material properties. []

- Dendrimers: Carbosiloxane dendrimers have been end-functionalized with 4-hydroxyazobenzene, potentially leading to materials with unique properties. []

Q5: How is 4-hydroxyazobenzene degraded?

A5: 4-Hydroxyazobenzene can be degraded using advanced oxidation processes like the electro-generated Fenton reagent. This method generates highly reactive hydroxyl radicals (•OH) that break down the molecule, ultimately mineralizing it into carbon dioxide (CO2) and water (H2O). [] Research has also explored the degradation of sulfonated azo dyes (structurally similar to 4-hydroxyazobenzene) using microbial peroxidases from fungi. This process involves oxidative activation, hydrolytic cleavage, and further transformations, resulting in the formation of various organic products and ammonia. []

Q6: What are the environmental concerns associated with 4-hydroxyazobenzene?

A6: While specific ecotoxicological data for 4-hydroxyazobenzene might be limited, it's important to consider its potential environmental impact:

Q7: Is 4-hydroxyazobenzene stable?

A7: The stability of 4-hydroxyazobenzene can depend on various factors, including:

- Temperature: Thermal reactions of azoxybenzenes, including potential rearrangement and oxidation, have been observed at elevated temperatures (around 250°C). []

- pH: The stability of 4-hydroxyazobenzene can be influenced by the pH of the solution. Acidic conditions, for example, can impact the azo group's susceptibility to degradation. []

Q8: How can the stability or properties of 4-hydroxyazobenzene be modified?

A8: Researchers can employ various strategies to modify the stability, solubility, or bioavailability of 4-hydroxyazobenzene:

Q9: How is computational chemistry used in the study of 4-hydroxyazobenzene?

A9: Computational chemistry plays a valuable role in understanding the properties and behavior of 4-hydroxyazobenzene:

Q10: How is 4-hydroxyazobenzene quantified?

A10: Several analytical techniques can be employed to quantify 4-hydroxyazobenzene:

- High-Performance Liquid Chromatography (HPLC): HPLC separates and quantifies 4-hydroxyazobenzene and its degradation products based on their different affinities for a stationary phase and a mobile phase. This technique is crucial for studying degradation pathways and monitoring the compound's fate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.